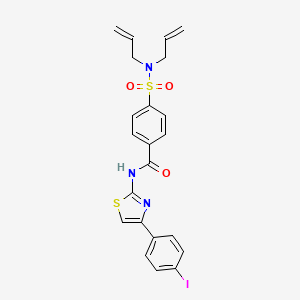

4-(N,N-diallylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(N,N-diallylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is mainly used in the field of medicinal chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

A significant application of thiazole derivatives, similar to 4-(N,N-diallylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide, is in the realm of antimicrobial agents. Research shows that thiazole derivatives exhibit potent antimicrobial activity against various bacterial and fungal strains. Some derivatives have even been found to be more effective than standard reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Anticancer Applications

Another notable application is in the field of anticancer research. N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a class of compounds with a similar structure, have shown promising anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Certain derivatives in this category have demonstrated higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).

Anti-inflammatory and Analgesic Properties

Thiazole derivatives have also been researched for their anti-inflammatory and analgesic properties. Studies indicate that some thiazole benzamide derivatives show significant anti-inflammatory activity, potentially offering alternative therapeutic options in this area (Kumar & Singh, 2020).

Anticonvulsant Potential

The anticonvulsant activity of thiazole derivatives containing a sulfonamide moiety has been explored, with certain compounds showing protection against picrotoxin-induced convulsions. This suggests potential use in managing seizure disorders (Farag et al., 2012).

Biological Screening for Various Activities

General biological screening of thiazole-5-carboxamide derivatives has revealed a range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This wide spectrum of biological activity makes these compounds valuable for diverse therapeutic applications (Mhaske et al., 2011).

Potential in Adenosine Receptor Studies

Research on [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogues has shown these compounds to be potent and selective adenosine receptor ligands, opening up possibilities for their use in neurological and cardiovascular disorders (Inamdar et al., 2013).

Imaging and Diagnostic Applications

Thiazole derivatives have been developed for imaging metabotropic glutamate 1 (mGlu1) receptor in the brain using positron emission tomography (PET), which can be crucial in studying various neurological conditions (Fujinaga et al., 2012).

Propiedades

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20IN3O3S2/c1-3-13-26(14-4-2)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(15-30-22)16-5-9-18(23)10-6-16/h3-12,15H,1-2,13-14H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYQSFVDLSWANJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20IN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-diallylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2590464.png)

![5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2590466.png)

![(3E)-3-[[2-[[3-(trifluoromethyl)phenyl]methoxy]naphthalen-1-yl]methylidene]-1H-indol-2-one](/img/structure/B2590471.png)

![Methyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2590474.png)

![1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2590480.png)

![N-(1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2590485.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2590486.png)